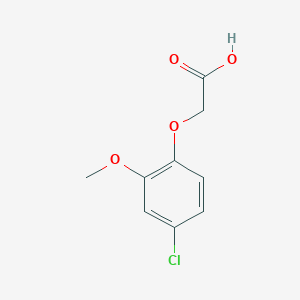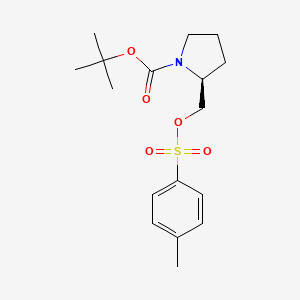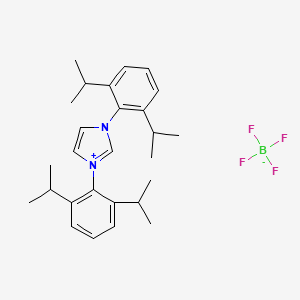
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . The molecular weight of this compound is 199.53 .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . Another method involves the stepwise liquid-phase/vapor–phase synthesis of 2,3,5-DCTF .Molecular Structure Analysis
The molecular formula of this compound is C6H2ClF4N . The InChI code is 1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . They also participate in the synthesis of various agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.433 (lit.) . The boiling point is 50-55 °C/11 mmHg (lit.) and the melting point is 16-20 °C (lit.) . The density is 1.524 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Pesticides and Agrochemicals
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of various pesticides and agrochemicals. Its utility stems from its structural uniqueness, which contributes to the effectiveness of the pesticides. The review by Lu Xin-xin (2006) outlines the synthesis methods of related pyridine derivatives, emphasizing their role in agrochemical production Lu Xin-xin (2006).
Modular Synthesis of Polysubstituted and Fused Pyridines
The compound is also instrumental in the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This synthesis approach is vital for creating diverse pyridine-based structures for potential use in various chemical and pharmaceutical applications. The research by Zhidong Song et al. (2016) presents a one-pot reaction sequence that facilitates these syntheses under metal-free conditions, highlighting the compound's versatility in organic synthesis Zhidong Song et al. (2016).
Development of Fungicides
Another significant application is in the development of fungicides, where this compound serves as a core component. For example, the structure and crystalline features of fluazinam, a fungicide, are analyzed, demonstrating the compound's role in enhancing agricultural productivity by protecting crops from fungal diseases Youngeun Jeon et al. (2013).
Fluorination Reactions
The compound's derivatives are also explored in various fluorination reactions, which are crucial for introducing fluorine atoms into organic molecules, thereby modifying their chemical properties for desired applications. The study by Benjamin Troegel and T. Lindel (2012) on the microwave-assisted fluorination of 2-acylpyrroles, leading to fluorohymenidin, showcases the application of fluorine chemistry in synthesizing complex organic molecules Benjamin Troegel & T. Lindel (2012).
Pharmaceutical Intermediates
Furthermore, this compound is used as an intermediate in the production of pharmaceutical compounds. Its incorporation into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic profiles, making it a valuable component in drug design and development. Li Zheng-xiong (2004) summarizes synthetic methods and applications of the compound, particularly emphasizing its role in pharmaceuticals, showcasing its broad applicability beyond pesticides and agrochemicals Li Zheng-xiong (2004).
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific targets would depend on the final compound synthesized using 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine as a building block.
Mode of Action
The trifluoromethyl group in organic compounds is known to significantly affect their chemical reactivity and biological activity . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The affected pathways would depend on the final compound synthesized using this compound as a building block.
Pharmacokinetics
The compound is a solid at room temperature, with a density of 1524 g/mL at 25 °C . It has a boiling point of 50-55 °C/11 mmHg . These properties might influence its bioavailability.
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The specific effects would depend on the final compound synthesized using this compound as a building block.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to note that the compound is classified as an irritant and should be handled with appropriate safety measures .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H225, indicating that it can cause skin irritation, serious eye irritation, and is highly flammable . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, facilitating the incorporation of fluorine atoms into target molecules. This compound is known to participate in reactions catalyzed by enzymes such as cytochrome P450, which are involved in the oxidative metabolism of xenobiotics. The interactions between this compound and these enzymes often involve the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in its function. For example, this compound can inhibit the activity of certain enzymes by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of by-products that may affect its activity and function. Studies have shown that this compound remains relatively stable under controlled conditions, but its stability can be compromised by factors such as temperature, pH, and exposure to light. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to the compound resulting in changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed by conjugation enzymes. These metabolic pathways influence the compound’s bioavailability, distribution, and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester this compound, affecting its localization and concentration within different cellular compartments. These transport and distribution mechanisms play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, the presence of specific amino acid sequences or chemical modifications can target the compound to the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments that influence the compound’s interactions with biomolecules .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQQLMSKDLDZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512959 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-67-0 | |
| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


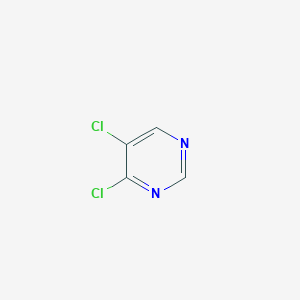
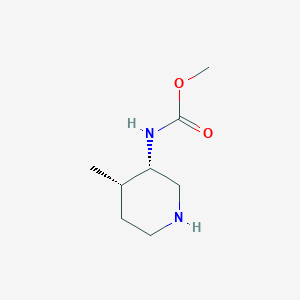

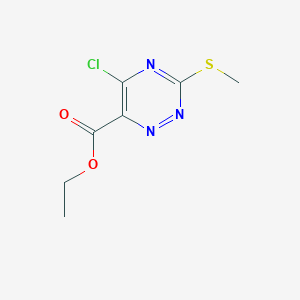

![N'-[(1E)-2,2-dimethylpropylidene]benzohydrazide](/img/structure/B1313374.png)

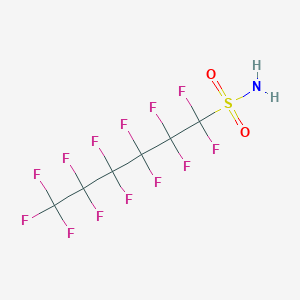

![(R)-3-(2-(Aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione](/img/structure/B1313383.png)
